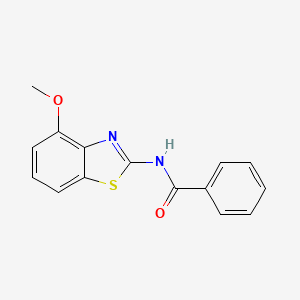

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide

Description

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a benzamide group attached to the 2-position of a 4-methoxy-substituted benzothiazole scaffold. Benzothiazoles are heterocyclic systems with a sulfur and nitrogen atom in their aromatic ring, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Structurally, the compound is synthesized via benzoylation of 2-amino-4-methoxybenzothiazole using benzoyl chloride or substituted derivatives under reflux conditions in polar aprotic solvents like DMF or ethanol . Single-crystal X-ray diffraction (XRD) studies of related compounds (e.g., N-(1,3-benzothiazol-2-yl)benzamide [2-BTBA]) reveal monoclinic crystal systems with distinct lattice parameters (e.g., a = 5.9479 Å, b = 16.8568 Å, c = 11.9366 Å), stabilized by intermolecular hydrogen bonds and π-π stacking interactions . FT-IR spectra confirm secondary amide carbonyl stretching (1670–1620 cm⁻¹) and N-H vibrations (3165–3233 cm⁻¹) .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-11-8-5-9-12-13(11)16-15(20-12)17-14(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBCPDBLXXFMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . Another method includes the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. For example, the reaction of 2-aminothiophenol with benzaldehyde in a methanol-water mixed solvent at room temperature for 1 hour can yield benzothiazole derivatives efficiently .

Chemical Reactions Analysis

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium chloride (NH4Cl) and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2-aminobenzothiazole with 1-cyanoacetyl-3,5-dimethylpyrazole can yield N-(2-benzothiazolyl)cyanoacetamides .

Scientific Research Applications

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzothiazole derivatives are known for their anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective activities . These compounds are also used as enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Mechanism of Action

The mechanism of action of N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific benzothiazole derivative and its application.

Comparison with Similar Compounds

Key Observations :

- Substituent Position Matters : Methoxy groups at the 4- or 6-position (e.g., BTC-j vs. MMV001239) influence antimicrobial potency. BTC-j shows broad-spectrum activity (MIC 3.125–12.5 µg/ml), while MMV001239 targets yeast via a putative CYP51 interaction .

- Electron-Withdrawing vs. Donor Groups: Nitro substitution (BTC-r) reduces activity compared to methoxy (BTC-j), likely due to decreased electron density affecting DNA gyrase binding .

Mechanistic Divergence

- DNA Gyrase Inhibitors : BTC-j and BTC-r show docking scores consistent with DNA gyrase (PDB: 3G75) binding, correlating with their antibacterial activity .

Physicochemical Properties

- Crystallography : Methoxy-substituted benzothiazoles (e.g., 2-BTBA) form more compact crystals (Volume = 1169.13 ų) than fluorinated analogues (2-BTFBA, 1195.61 ų) due to steric and electronic effects .

- Solubility : Methoxy groups enhance solubility in polar solvents compared to nitro or chloro substituents .

Biological Activity

N-(4-Methoxy-1,3-benzothiazol-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes key functional groups that contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Structural Features :

- Benzamide core

- Methoxy group at the para position

- Benzothiazole moiety

This structural composition is crucial for its biological activity, as it allows for interactions with various biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Interaction with Enzymes : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and antimicrobial activity. Its binding affinity to these enzymes may disrupt normal cellular processes, leading to cytotoxic effects against cancer cells and pathogenic organisms.

- DNA Binding : Studies suggest that the compound may interact with DNA, potentially leading to alterations in gene expression or induction of apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary investigations have highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through disruption of cellular integrity or function .

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 7.5 |

| HEK293 | 12.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent against breast and colon cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Enterococcus faecalis | 8 |

These results suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of benzothiazole compounds, including this compound. Notably:

- Synthesis Techniques : The synthesis typically involves multi-step reactions with careful control over conditions such as temperature and solvent choice to optimize yield and purity.

- Biological Evaluations : Various derivatives have been tested for their antiproliferative and antimicrobial activities, with modifications in substituents leading to changes in potency. For example, derivatives with additional hydroxyl groups showed enhanced activity against specific cancer cell lines .

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.

- Catalysts : Triethylamine or DMAP improves acylation efficiency.

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of benzoyl chloride).

Basic Research Question

- NMR : NMR shows characteristic peaks: methoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.8–8.1 ppm), and amide NH (δ 10.2 ppm, broad). NMR confirms carbonyl (C=O, ~δ 165 ppm) and benzothiazole carbons .

- XRD : Single-crystal X-ray diffraction reveals planar benzothiazole and benzamide moieties with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice .

Q. Advanced Application :

- Hydrogen Bonding Analysis : XRD data (e.g., d(N···N) = 2.89 Å) identifies dimer formation, critical for understanding solid-state reactivity .

What biological activities are reported for benzothiazole-derived benzamides, and how do structural modifications impact efficacy?

Basic Research Question

- Anticancer Activity : Derivatives inhibit DNA gyrase (IC ~2.5 µM) and induce apoptosis in HeLa cells via caspase-3 activation .

- Antimicrobial Effects : Methoxy and chloro substituents enhance Gram-positive bacterial inhibition (MIC 4–8 µg/mL) by disrupting membrane integrity .

Q. Advanced Analysis :

- Structure-Activity Relationships (SAR) :

- Methoxy Group : Enhances solubility and target binding (e.g., π-stacking with enzyme active sites).

- Chloro Substituents : Increase lipophilicity, improving cell membrane penetration .

Advanced Research Question

- Comparative Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to eliminate variability in IC/MIC values .

- Target Validation : CRISPR-Cas9 knockout studies confirm enzyme-specific mechanisms (e.g., DNA gyrase vs. topoisomerase II) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pose discrepancies due to protonation states or solvent effects .

What methodologies are recommended for studying enzyme inhibition mechanisms?

Advanced Research Question

- Kinetic Studies :

- Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) using varying substrate concentrations.

- IC Shift Assays : Pre-incubate enzyme with inhibitor to assess time-dependent inhibition .

- Fluorescence Quenching : Monitor tryptophan residues in enzyme active sites to quantify binding constants (K ~0.8 µM) .

Advanced Research Question

- Molecular Docking : Screen derivatives against target enzymes (e.g., PDB: 1KZN for DNA gyrase) to prioritize substituents with optimal binding energy (ΔG ≤ -9.0 kcal/mol) .

- QSAR Modeling : Use Hammett constants (σ) and LogP to predict bioactivity. For example, electron-withdrawing groups (σ > 0.5) improve DNA intercalation .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify resistant mutations (e.g., Gly85Ser in gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.